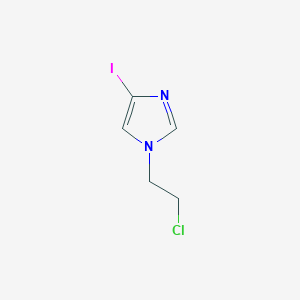

1-(2-chloroethyl)-4-iodo-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClIN2 |

|---|---|

Molecular Weight |

256.47 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-iodoimidazole |

InChI |

InChI=1S/C5H6ClIN2/c6-1-2-9-3-5(7)8-4-9/h3-4H,1-2H2 |

InChI Key |

IQCOMXYFACDWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN1CCCl)I |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 1 2 Chloroethyl 4 Iodo 1h Imidazole

Reactivity Landscape of the Imidazole (B134444) Nucleus

The imidazole ring is a versatile scaffold in organic chemistry, and its reactivity in 1-(2-chloroethyl)-4-iodo-1H-imidazole is influenced by the electronic effects of its substituents. The imidazole system can act as both a base and a weak acid. chemistry-online.com

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In the case of the imidazole ring, which is an electron-rich heterocycle, these reactions are generally facile. The regioselectivity of electrophilic substitution on the imidazole ring is dictated by the directing effects of the existing substituents. For this compound, the positions available for substitution are C2 and C5.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For instance, the iodination of electron-rich aromatic compounds, including imidazoles, can be achieved using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) under mild conditions. organic-chemistry.org While specific studies on this compound are not prevalent, the general mechanism involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The reaction conditions for such substitutions can be summarized as follows:

| Reaction Type | Reagents | Catalyst |

| Nitration | HNO₃ | H₂SO₄ |

| Halogenation | Br₂, Cl₂, I₂ | FeBr₃, AlCl₃ |

| Sulfonation | SO₃ | H₂SO₄ |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ |

| Friedel-Crafts Acylation | R-COCl | AlCl₃ |

Nucleophilic Character of Imidazole Nitrogen Atoms and Anion Formation

The imidazole molecule contains two nitrogen atoms, one of which (N-3) is basic and nucleophilic due to its lone pair of electrons, while the other (N-1) is typically involved in the aromatic system. youtube.com Imidazole is a good nucleophile and readily reacts with alkylating and acylating agents at the N-3 position. chemistry-online.com The nucleophilicity of imidazoles has been quantified, and they are considered significantly nucleophilic, although less so than some other amines like DMAP. researchgate.netnih.gov

The N-alkylation of imidazoles is usually carried out in the presence of a base, which deprotonates the N-1 position to form an imidazolide (B1226674) anion, a more potent nucleophile. chemistry-online.com This anion can then react with electrophiles. The formation of the anion enhances the nucleophilic character of the imidazole ring.

The nucleophilic nature of the imidazole nitrogen is crucial in various synthetic transformations, including multicomponent reactions for the synthesis of more complex heterocyclic systems. mdpi.com

Coordination Chemistry and Ligand Properties towards Metal Centers

Imidazole and its derivatives are excellent ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. wikipedia.orgresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) is the primary site for coordination. wikipedia.org Imidazole is classified as a pure sigma-donor ligand and is considered a hard ligand in the context of HSAB theory. wikipedia.org

The coordination of imidazole derivatives to metal centers is a critical aspect of their role in biological systems, particularly in the structure of metalloproteins where histidine residues (containing an imidazole side chain) bind to metal cofactors. wikipedia.org The stability of these metal complexes is influenced by factors such as the nature of the metal ion, the substituents on the imidazole ring, and the solvent. For instance, the equilibrium constants for the coordination of imidazoles with ferric and ferrous porphyrins have been studied, showing that imidazole binds more strongly to the ferric form. nih.gov

Transformations Involving the 4-Iodo Substituent

The carbon-iodine bond at the C-4 position of this compound is a key site for synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for this purpose. wikipedia.org

Iodo-substituted imidazoles are excellent substrates for Suzuki coupling reactions. researchgate.net The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgarkat-usa.org

A variety of palladium catalysts, ligands, bases, and solvents can be employed for the Suzuki coupling of haloimidazoles, often under mild reaction conditions. researchgate.net Microwave-assisted conditions have also been developed to expedite these reactions. arkat-usa.org

An illustrative example of reaction conditions for a Suzuki coupling is provided below:

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the reaction |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene (B28343) | Reaction medium |

Other Carbon-Halogen Bond Activation and Functionalization

Beyond palladium-catalyzed reactions, the carbon-iodine bond can be activated and functionalized through other means. The activation of carbon-halogen bonds is a fundamental process in organic synthesis. uj.ac.zaresearchgate.net For instance, iodoarenes can undergo various other cross-coupling reactions such as Sonogashira, Heck, Kumada, and Negishi reactions. nih.gov

Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can influence the solid-state structure and reactivity of the molecule. nih.gov Studies on iodoimidazole derivatives have shown the presence of C-I...N and C-I...π halogen bonds, which can direct the assembly of molecules in the crystal lattice. nih.gov The activation of the C-I bond can also be achieved through the use of Lewis acids or other catalytic systems. nih.gov

Influence of Iodine on Imidazole Ring Electronic Properties

The iodine atom at the 4-position of the imidazole ring significantly modulates its electronic properties through a combination of inductive and resonance effects. Halogens are generally electron-withdrawing through the sigma framework (inductive effect, -I) and electron-donating through their lone pairs into the pi-system (resonance effect, +R).

The presence of the electron-withdrawing iodine atom influences the nucleophilicity of the imidazole ring's nitrogen atoms. The N3 nitrogen, being a potential site for protonation or alkylation, will have its basicity reduced due to the inductive pull of the nearby iodine. This modulation of the ring's electronic character is pivotal in directing the course of reactions involving the imidazole core.

Table 1: Expected Influence of Substituents on the Electronic Properties of the Imidazole Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on Ring |

| Iodine | C4 | Weakly electron-withdrawing | Weakly electron-donating | Net electron-withdrawing |

| 2-Chloroethyl | N1 | Electron-withdrawing | N/A | Deactivates the ring towards electrophiles |

This table illustrates the expected electronic effects based on general principles of physical organic chemistry.

Reactions of the 2-Chloroethyl Side Chain

The 2-chloroethyl group attached to the N1 position of the imidazole ring is a primary alkyl halide, making it susceptible to a variety of nucleophilic reactions. The reactivity of this side chain is a key feature of the molecule's chemical profile.

The carbon atom bearing the chlorine is electrophilic and is a prime target for nucleophiles. This compound is expected to readily undergo SN2 reactions with a wide range of nucleophiles. The imidazole ring itself, being electron-withdrawing, can slightly influence the rate of these reactions.

Common nucleophiles that can displace the chloride ion include:

Amines: Reaction with primary or secondary amines would yield the corresponding N-substituted aminoethyl imidazoles.

Thiols: Thiolates are excellent nucleophiles and would react to form thioethers.

Alkoxides: Alkoxides would lead to the formation of ethers.

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which is a versatile functional group for further transformations.

The general scheme for such a reaction is as follows:

Im-CH₂CH₂-Cl + Nu⁻ → Im-CH₂CH₂-Nu + Cl⁻

(where Im represents the 4-iodo-1H-imidazol-1-yl moiety and Nu⁻ is the nucleophile)

The efficiency of these displacement reactions would depend on the strength of the nucleophile, the solvent, and the reaction temperature.

The presence of a nucleophilic center within the imidazole ring (N3) and an electrophilic center on the side chain (the carbon bearing the chlorine) sets the stage for potential intramolecular cyclization. Under basic conditions, the N3-proton can be abstracted, generating an internal nucleophile that can attack the electrophilic carbon of the 2-chloroethyl side chain. This would lead to the formation of a fused bicyclic system, an imidazo[1,2-a]imidazolium salt.

However, the geometric constraints of forming a five-membered ring fused to the existing five-membered imidazole ring might introduce ring strain. The feasibility of such a cyclization would be influenced by the reaction conditions and the flexibility of the transition state. Studies on related N-alkylimidazoles have shown that such intramolecular cyclizations can be a viable pathway for the synthesis of fused heterocyclic systems. uiowa.edu

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with nucleophilic substitution. The base would abstract a proton from the carbon atom adjacent to the one bearing the chlorine (the β-proton), leading to the formation of a double bond and the elimination of HCl. This dehydrochlorination reaction would result in the formation of 1-vinyl-4-iodo-1H-imidazole.

The general mechanism is:

Base + H-CH(α)-CH(β)(Cl)-Im → [Base-H]⁺ + CH(α)=CH(β)-Im + Cl⁻

The choice of base is critical in directing the reaction towards elimination over substitution. Bulky bases such as potassium tert-butoxide are typically used to favor elimination pathways. The nature of the solvent also plays a significant role, with less polar solvents generally favoring elimination.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways of the reactions of this compound requires a detailed mapping of the potential routes and the identification of key intermediates.

A comprehensive reaction pathway map for this compound would consider the competition between intermolecular nucleophilic substitution, intramolecular cyclization, and elimination reactions at the 2-chloroethyl side chain. Furthermore, reactions involving the C-I bond, such as cross-coupling reactions, should also be considered, although they are beyond the scope of this specific discussion.

Table 2: Potential Reaction Pathways and Key Intermediates for this compound

| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product Type |

| Nucleophilic Substitution (SN2) | Strong nucleophile (e.g., RNH₂, RS⁻, RO⁻) | Pentacoordinate transition state | Substituted 2-ethyl-imidazole derivative |

| Intramolecular Cyclization | Base | Imidazolium (B1220033) ylide or N-anion | Fused imidazo[1,2-a]imidazolium salt |

| Elimination (E2) | Strong, bulky base (e.g., t-BuOK) | Concerted transition state | 1-Vinyl-4-iodo-1H-imidazole |

This table provides a simplified overview of the likely reaction pathways and intermediates based on established mechanistic principles.

The elucidation of these pathways would typically involve kinetic studies, trapping of intermediates, and spectroscopic analysis of the reaction progress. Computational studies could also provide valuable insights into the transition state energies for the competing pathways, helping to predict the major product under different reaction conditions. The interplay between the electronic nature of the iodinated imidazole ring and the reactivity of the chloroethyl side chain makes this compound a rich subject for mechanistic investigation.

Role of Catalysts and Solvent Systems in Mechanistic Control

The reactivity of this compound is significantly influenced by the choice of catalysts and solvent systems. These factors can dictate the reaction pathway, affecting the rate, yield, and selectivity of chemical transformations. Mechanistic control is paramount in directing the compound towards desired products, whether through nucleophilic substitution at the chloroethyl group, cross-coupling reactions at the C4-iodo position, or other transformations of the imidazole core.

Catalytic Influences on Reaction Mechanisms

Various catalytic systems can be employed to modulate the reactivity of this compound. The choice of catalyst is crucial for activating specific sites of the molecule and lowering the energy barrier for a particular reaction pathway.

Base Catalysis: In reactions involving the N-alkylation of the imidazole ring to form the title compound, the choice of base is critical. Strong bases, such as sodium hydride or potassium hydroxide (B78521), in a suitable aprotic solvent, facilitate the deprotonation of the imidazole nitrogen, enhancing its nucleophilicity towards the alkylating agent (e.g., 1-chloro-2-iodoethane). The regioselectivity of alkylation on an unsymmetrical imidazole core is governed by both steric and electronic effects of the substituents. otago.ac.nz For a 4-iodo-1H-imidazole precursor, alkylation is generally directed to the N-1 position.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are instrumental in reactions where the nucleophile and the substrate are in different phases. researchgate.net For instance, in the substitution of the chloride on the ethyl side-chain with a nucleophile from an aqueous solution, a PTC can facilitate the transport of the nucleophile to the organic phase containing the imidazole derivative. This enhances the reaction rate by overcoming solubility issues.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and nickel, are pivotal for activating the C-I bond for cross-coupling reactions.

Palladium Catalysis: Palladium complexes are widely used in Suzuki, Heck, and Sonogashira couplings. In the context of this compound, a palladium catalyst, in the presence of a suitable ligand and base, would facilitate the coupling of an aryl, vinyl, or alkynyl group at the C4 position. The catalytic cycle typically involves oxidative addition of the C-I bond to the Pd(0) species, followed by transmetalation and reductive elimination.

Copper Catalysis: Copper catalysts, often in the form of copper(I) salts, are effective for Ullmann-type reactions and certain cross-coupling reactions, including C-N and C-S bond formation. nih.govnih.gov For instance, a copper catalyst could be used to couple the 4-iodo position with an amine or a thiol.

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective alternative to palladium for C-H activation and cross-coupling reactions of imidazoles. nagoya-u.ac.jp A nickel-based system could potentially be used to achieve C-H arylation at the C2 or C5 positions of the imidazole ring, although the reactivity would be competitive with the C-I bond.

The following table summarizes the potential role of different catalysts in the reactions of this compound.

| Catalyst Type | Potential Reaction | Mechanistic Role |

| Base Catalysis (e.g., KOH, NaH) | N-alkylation of 4-iodoimidazole (B15931) | Deprotonation of imidazole N-H, increasing nucleophilicity. |

| Phase-Transfer Catalysts (e.g., R4N+X-) | Nucleophilic substitution at the chloroethyl group | Facilitates transport of nucleophile between phases. researchgate.net |

| Palladium Complexes (e.g., Pd(PPh3)4) | Suzuki, Heck, Sonogashira coupling at C4-I | Oxidative addition to the C-I bond, facilitating C-C bond formation. |

| Copper Salts (e.g., CuI) | Ullmann coupling, C-N/C-S bond formation at C4-I | Activation of the C-I bond for coupling with nucleophiles. nih.govnih.gov |

| Nickel Complexes (e.g., Ni(OTf)2/dcype) | C-H arylation/alkenylation | C-H bond activation, potentially at C2 or C5. nagoya-u.ac.jp |

Solvent Systems and Their Impact on Reactivity

The solvent system plays a multifaceted role in the mechanistic control of reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, directly participate in the reaction mechanism. nano-ntp.com

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are effective in dissolving a wide range of organic substrates and inorganic salts. nano-ntp.com They are particularly well-suited for nucleophilic substitution reactions (SN2) at the chloroethyl side-chain. By solvating the cation of the nucleophilic salt while leaving the anion relatively "bare," they enhance the nucleophilicity of the attacking species.

Polar Protic Solvents: Solvents like water, ethanol, and methanol (B129727) can participate in hydrogen bonding. nano-ntp.com While they are good at dissolving ionic species, they can also solvate and deactivate nucleophiles through hydrogen bonding, which may slow down SN2 reactions. However, in reactions that proceed through a carbocation-like transition state (SN1-type), polar protic solvents can be beneficial due to their ability to stabilize charged intermediates. nano-ntp.com

Nonpolar Solvents: Nonpolar solvents such as toluene, hexane (B92381), and benzene (B151609) are generally used in reactions where reactants are nonpolar. nano-ntp.com In the context of transition metal-catalyzed cross-coupling reactions, the choice of a nonpolar solvent can be critical for the stability and activity of the catalyst. For instance, toluene is a common solvent for Suzuki and Heck reactions.

The table below outlines the expected influence of different solvent systems on the reactivity of this compound.

| Solvent System | Properties | Influence on Reactivity |

| Polar Aprotic (e.g., DMF, DMSO, MeCN) | High dielectric constant, no acidic protons | Favors SN2 reactions at the chloroethyl group by enhancing nucleophilicity. nano-ntp.com |

| Polar Protic (e.g., H2O, EtOH, MeOH) | High dielectric constant, acidic protons | Can stabilize charged intermediates but may deactivate nucleophiles through hydrogen bonding. nano-ntp.com |

| Nonpolar (e.g., Toluene, Hexane) | Low dielectric constant | Suitable for nonpolar reactants and certain transition metal-catalyzed reactions. nano-ntp.com |

Theoretical and Computational Chemistry Approaches to 1 2 Chloroethyl 4 Iodo 1h Imidazole

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations offer a detailed description of the electron distribution and energy levels within a molecule, which are fundamental to its stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the optimized geometry and electronic ground state properties of 1-(2-chloroethyl)-4-iodo-1H-imidazole. These calculations would yield key geometric parameters. Based on studies of similar imidazole (B134444) derivatives, representative optimized bond lengths and angles can be estimated. researchgate.net

Interactive Data Table: Predicted Ground State Geometric Parameters

| Parameter | Predicted Value |

| C4-I Bond Length | ~2.10 Å |

| N1-C(ethyl) Bond Length | ~1.48 Å |

| C(ethyl)-Cl Bond Length | ~1.80 Å |

| C2-N1-C5 Angle | ~108° |

| C4-C5-N1 Angle | ~107° |

These values are influenced by the electronic nature of the substituents. The electron-withdrawing iodine atom at the C4 position and the chloroethyl group at the N1 position will subtly alter the geometry of the imidazole ring compared to the unsubstituted parent molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecule. nih.govnih.gov For this compound, NBO analysis would reveal significant delocalization of electron density from the occupied Lewis-type orbitals (bonding orbitals and lone pairs) to the unoccupied non-Lewis-type orbitals (antibonding orbitals). nih.gov

Key interactions would include the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent carbon atoms within the imidazole ring, contributing to its aromatic stability. Furthermore, the analysis would quantify the hyperconjugative interactions between the imidazole ring and its substituents. The interaction energy, E(2), associated with charge transfer from a donor NBO to an acceptor NBO is a key metric. For instance, the charge transfer from the nitrogen lone pair to the σ*(C-I) antibonding orbital would be a significant stabilizing interaction. nih.gov

Interactive Data Table: Representative NBO Second-Order Perturbation Energies

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP(1) N3 | σ(C2-N1) | ~5.0 |

| LP(1) N3 | σ(C4-C5) | ~3.5 |

| π(C4-C5) | π(C2-N3) | ~20.0 |

| LP(1) I | σ(C4-N3) | ~2.5 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For this compound, the ESP map would show regions of negative potential (electron-rich areas) and positive potential (electron-poor areas). The most negative potential is expected to be localized around the N3 nitrogen atom of the imidazole ring, indicating its propensity to act as a nucleophile or a hydrogen bond acceptor.

Conversely, a region of positive electrostatic potential, known as a σ-hole, is anticipated on the iodine atom along the extension of the C-I bond. researchgate.netresearchgate.net This σ-hole arises from the anisotropic distribution of electron density around the iodine atom and is a key feature in halogen bonding interactions. nih.gov The hydrogen atoms of the chloroethyl group and the imidazole ring will also exhibit positive potential. This charge distribution is critical in determining the intermolecular interactions the molecule can engage in.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the determination of transition state structures and the prediction of reaction outcomes.

For reactions involving this compound, such as nucleophilic substitution at the chloroethyl group or metal-catalyzed cross-coupling at the C-I bond, computational methods can be used to locate the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

The activation energy (ΔG‡) is the difference in Gibbs free energy between the reactants and the transition state. DFT calculations are commonly used to compute these energies. For example, in a hypothetical SN2 reaction where a nucleophile attacks the carbon atom bonded to chlorine, the activation energy would be calculated. Studies on similar N-alkylation reactions of imidazoles have shown activation barriers in the range of 20-40 kcal/mol, depending on the nucleophile and solvent conditions. researchgate.net

Interactive Data Table: Hypothetical Activation Energies for a Reaction

| Reaction Step | Reactants | Transition State | Products | Predicted ΔG‡ (kcal/mol) |

| Nucleophilic Substitution | Imidazole + Nu- | [TS]‡ | Product + Cl- | 25-35 |

Computational chemistry can also predict the selectivity of reactions where multiple products are possible. For instance, in the context of further functionalization of the imidazole ring, the relative activation energies for reactions at different positions can be calculated to predict regioselectivity. The inherent electronic properties of this compound, with the electron-withdrawing iodine at C4, will influence the reactivity of the other carbon atoms in the ring.

For reactions involving the chloroethyl side chain, if a chiral center is formed, computational models can predict which stereoisomer is likely to be the major product by comparing the energies of the diastereomeric transition states. The steric and electronic effects of the bulky iodo-substituted imidazole ring would play a significant role in determining the stereochemical outcome. Studies on the N-alkylation of unsymmetrical imidazoles have demonstrated that both steric and electronic factors, as well as tautomeric equilibria, govern the regioselectivity of the reaction. otago.ac.nz

Exploration of Competing Reaction Pathways

Computational chemistry offers a powerful tool for elucidating the potential reaction pathways of this compound. The presence of multiple reactive sites—the chloroethyl side chain and the iodinated imidazole ring—suggests the possibility of several competing reactions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surfaces of these reactions, identifying transition states and calculating activation energies to predict the most favorable pathways. researchgate.netacs.org

One key area of investigation is the competition between nucleophilic substitution at the chloroethyl group and reactions involving the imidazole ring itself. The chloroethyl moiety is susceptible to SN2 reactions, where a nucleophile displaces the chloride ion. Concurrently, the imidazole ring can participate in various transformations, including electrophilic substitution or metal-catalyzed cross-coupling reactions at the C-I bond.

Computational models can predict the likelihood of these competing pathways under different reaction conditions. For instance, the nature of the solvent, the strength of the nucleophile or electrophile, and the presence of a catalyst can all be modeled to understand their influence on the reaction outcome. nih.govrsc.org Quantum chemical calculations can reveal detailed mechanisms, such as the formation of intermediates and the stereochemistry of the products. rsc.org

Table 1: Hypothetical Comparison of Activation Energies for Competing Reactions of this compound

| Reaction Pathway | Reactant | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| SN2 Substitution | NaOH | Water | 18.5 | 1-(2-hydroxyethyl)-4-iodo-1H-imidazole |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4 | Toluene (B28343) | 25.2 | 1-(2-chloroethyl)-4-phenyl-1H-imidazole |

| N-alkylation | CH3I | Acetonitrile (B52724) | 22.8 | 1-(2-chloroethyl)-3-methyl-4-iodo-1H-imidazolium iodide |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Space Exploration and Stability

The this compound molecule possesses conformational flexibility primarily due to the rotation around the single bonds of the chloroethyl side chain. Conformational analysis, using computational methods, can identify the most stable conformations (rotamers) of the molecule in the gas phase and in different solvents. nih.gov These studies can reveal the relative energies of different conformers and the energy barriers to their interconversion.

The stability of different conformations is influenced by a combination of steric and electronic effects. For instance, the relative orientation of the chloroethyl group with respect to the imidazole ring can be affected by electrostatic interactions between the chlorine and iodine atoms and the pi-system of the ring.

Intermolecular Interaction Studies (e.g., Solvent Effects)

MD simulations are particularly useful for studying the interactions between this compound and solvent molecules. nih.govnih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), it is possible to analyze the solvation shell and identify specific intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net

The iodine atom on the imidazole ring can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in the solvent or other molecules. Similarly, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the solubility and transport properties of the molecule.

Table 2: Simulated Intermolecular Interaction Energies of this compound in Water

| Interaction Type | Interacting Atoms | Average Interaction Energy (kcal/mol) |

| Hydrogen Bond | N(imidazole)---H(water) | -3.5 |

| Halogen Bond | I(imidazole)---O(water) | -1.8 |

| van der Waals | Cl(ethyl)---H(water) | -0.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from MD simulations.

In Silico Methodologies for Structure-Activity Relationship (SAR)

In silico methods are instrumental in exploring the structure-activity relationships (SAR) of molecules like this compound, particularly in the context of drug discovery and materials science. researchgate.netchemijournal.comjopir.innih.gov These computational approaches can predict how modifications to the molecular structure might affect its biological activity or material properties, thereby guiding the design of new and improved derivatives. nih.gov

Computational Prediction of Molecular Interactions (non-clinical)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. nih.govjchr.org For this compound, docking studies can be used to hypothesize its binding mode within the active site of a biological target. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of imidazole derivatives with their observed biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Ligand Design Principles from Theoretical Insights

The insights gained from computational studies can be used to establish principles for the rational design of new ligands based on the this compound scaffold. nih.govfrontiersin.orgmdpi.com For example, if docking studies reveal that the iodine atom is involved in a crucial halogen bond with the target protein, this would suggest that this feature should be retained or enhanced in new ligand designs. mdpi.com

Theoretical calculations can also be used to predict the electronic properties of designed molecules, such as their electrostatic potential and frontier molecular orbitals, which can influence their reactivity and intermolecular interactions. mdpi.com This information can be used to fine-tune the properties of new ligands to optimize their binding affinity and selectivity. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignments

Proton (¹H) NMR: The ¹H NMR spectrum of 1-(2-chloroethyl)-4-iodo-1H-imidazole is expected to exhibit distinct signals corresponding to the protons on the imidazole (B134444) ring and the chloroethyl side chain. The protons on the imidazole ring, H-2 and H-5, would likely appear as singlets due to the absence of adjacent protons. The chemical shift of H-2 is anticipated to be in the downfield region, typically around δ 7.5-8.0 ppm, influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. The H-5 proton, being adjacent to the iodine atom, would also experience a downfield shift, likely in the range of δ 7.0-7.5 ppm.

The protons of the 2-chloroethyl group are expected to appear as two triplets. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂), being in a more deshielded environment, would likely resonate at a lower field (δ 4.2-4.6 ppm) compared to the methylene group bearing the chlorine atom (Cl-CH₂), which is expected around δ 3.7-4.1 ppm. The coupling between these two adjacent methylene groups would result in a triplet-of-triplets pattern, with a typical coupling constant (³JHH) of approximately 6-7 Hz.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information about the carbon skeleton. The imidazole ring carbons are expected to show distinct resonances. The C-2 carbon, situated between two nitrogen atoms, is predicted to be the most downfield, likely in the range of δ 135-140 ppm. The C-4 carbon, bearing the heavy iodine atom, would be significantly influenced by the "heavy atom effect," causing its signal to shift upfield and broaden, a characteristic feature that aids in its assignment. Its predicted chemical shift would be in the region of δ 80-90 ppm. The C-5 carbon is expected to resonate around δ 120-125 ppm.

For the chloroethyl side chain, the carbon atom attached to the nitrogen (N-CH₂) is anticipated to appear around δ 50-55 ppm, while the carbon bonded to the chlorine atom (Cl-CH₂) would be found further upfield, typically in the range of δ 40-45 ppm.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-2 | 7.5 - 8.0 | s | 135 - 140 |

| H-5 | 7.0 - 7.5 | s | 120 - 125 |

| N-CH₂ | 4.2 - 4.6 | t | 50 - 55 |

| Cl-CH₂ | 3.7 - 4.1 | t | 40 - 45 |

| C-4 | - | - | 80 - 90 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the protons of the chloroethyl side chain. A cross-peak between the signals at δ 4.2-4.6 ppm and δ 3.7-4.1 ppm would definitively establish the connectivity of the N-CH₂-CH₂-Cl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated carbons. For instance, the proton signal at δ 7.5-8.0 ppm would correlate with the carbon signal at δ 135-140 ppm (C-2), and the proton at δ 7.0-7.5 ppm would correlate with the C-5 carbon at δ 120-125 ppm. Similarly, the methylene protons would be correlated to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H-2 proton to the C-4 and C-5 carbons, and the H-5 proton to the C-4 and C-2 carbons. Furthermore, the N-CH₂ protons would show correlations to the C-2 and C-5 carbons of the imidazole ring, confirming the point of attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): While stereochemistry is not a factor for the primary structure, NOESY can provide through-space correlations that can help in confirming the proximity of certain groups, which can be useful in analyzing conformational preferences of the chloroethyl side chain.

Dynamic NMR Studies for Conformational Dynamics

The 1-(2-chloroethyl) side chain is flexible and can adopt various conformations due to rotation around the C-N and C-C single bonds. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the rotational barriers and the conformational dynamics of this side chain. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce as the temperature is raised. This would allow for the determination of the energy barriers associated with these conformational changes.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the imidazole ring are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the imidazole ring would likely appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations are anticipated around 1300-1200 cm⁻¹.

The chloroethyl group would exhibit characteristic C-H stretching vibrations from the methylene groups in the 3000-2850 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a moderate to strong band in the 800-600 cm⁻¹ region. The C-I stretching vibration is typically found at lower frequencies, in the 600-500 cm⁻¹ range.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy would provide complementary vibrational information. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching vibrations of the imidazole ring would be expected to produce strong signals in the Raman spectrum. The C-I bond, being highly polarizable, should also give rise to a distinct and potentially strong Raman signal, aiding in its identification. The C-Cl stretch would also be observable.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (imidazole) | 3100 - 3000 | 3100 - 3000 | Medium |

| C-H stretch (alkyl) | 3000 - 2850 | 3000 - 2850 | Medium |

| C=N / C=C stretch (ring) | 1600 - 1450 | 1600 - 1450 | Strong |

| C-N stretch | 1300 - 1200 | 1300 - 1200 | Medium |

| C-Cl stretch | 800 - 600 | 800 - 600 | Medium-Strong |

| C-I stretch | 600 - 500 | 600 - 500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For This compound , the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (C, H, N, Cl, I). This calculated mass is then compared to the experimentally determined mass to confirm the molecular formula.

The expected isotopic pattern for a molecule containing both chlorine and iodine would be distinctive. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum would show two major peaks for the molecular ion [M]⁺˙ and its protonated form [M+H]⁺, separated by approximately 2 Da, with the characteristic intensity ratio reflecting the chlorine isotopes.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

| C₅H₆ClIN₂ | [M]⁺˙ for ³⁵Cl | 269.9262 |

| C₅H₆ClIN₂ | [M]⁺˙ for ³⁷Cl | 271.9233 |

| C₅H₆ClIN₂ | [M+H]⁺ for ³⁵Cl | 270.9340 |

| C₅H₆ClIN₂ | [M+H]⁺ for ³⁷Cl | 272.9311 |

The experimentally obtained HRMS data would be expected to align closely with these calculated values, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information for structural elucidation. The fragmentation pathways of This compound can be predicted based on the known fragmentation patterns of related structures, such as other halogenated imidazoles and compounds containing a chloroethyl group. dtic.milmdpi.com

Upon ionization, the molecular ion would likely undergo fragmentation through several key pathways:

Loss of the Chloroethyl Side Chain: A common fragmentation would be the cleavage of the N-C bond connecting the chloroethyl group to the imidazole ring, resulting in a fragment corresponding to the 4-iodo-imidazole cation.

Cleavage within the Chloroethyl Group: Fragmentation could also occur within the side chain itself, for instance, through the loss of a chlorine radical (Cl•) or a molecule of ethylene (B1197577) (C₂H₄). The loss of a CH₂Cl radical is also a plausible pathway. dtic.mil

Ring Fragmentation: While the imidazole ring is relatively stable, high-energy collisions can induce its fragmentation, often involving the loss of small molecules like HCN. researchgate.netnih.gov

Loss of Iodine: Cleavage of the C-I bond could lead to the loss of an iodine radical (I•).

Table 2: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (for ³⁵Cl) |

| 270.9340 | [M+H - C₂H₄Cl]⁺ | 207.9464 |

| 270.9340 | [M+H - I]⁺ | 143.0214 |

| 270.9340 | [M+H - C₂H₄]⁺ | 242.9025 |

| 270.9340 | [M+H - Cl]⁺ | 235.9655 |

By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be confirmed, providing a high degree of confidence in the structural assignment.

Chromatographic and Separation Science Methods

Chromatographic techniques are essential for separating the target compound from impurities, monitoring the progress of a reaction, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like This compound . A reversed-phase HPLC method would likely be employed for this purpose.

A typical HPLC system for analyzing this compound would consist of a C8 or C18 stationary phase. researchgate.net The mobile phase would likely be a gradient mixture of an aqueous component (such as water with a small amount of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection would most commonly be performed using a UV detector, as the imidazole ring is UV-active.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of the compound and measuring the corresponding peak areas. This allows for the precise determination of the concentration of This compound in a sample. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method would be expected to provide good separation of the target compound from starting materials and potential side products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of a chemical reaction. In the synthesis of This compound , which involves the N-alkylation of 4-iodoimidazole (B15931), TLC can be used to track the consumption of the starting material and the formation of the product. uakron.edu

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, which would be determined empirically but might consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The spots corresponding to the starting material and the product will have different retention factors (Rf values) due to their differing polarities. The product, being N-alkylated, is generally less polar than the starting N-H imidazole and will therefore have a higher Rf value. The spots can be visualized under UV light or by staining with an appropriate reagent, such as iodine vapor.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While This compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying any volatile byproducts that may be present in the reaction mixture. gdut.edu.cn The synthesis of this compound likely involves the reaction of 4-iodoimidazole with a reagent such as 1-chloro-2-iodoethane (B1360244) or 1,2-dichloroethane (B1671644) under basic conditions.

Potential volatile byproducts could include unreacted alkylating agents or products of their decomposition or elimination reactions, such as vinyl chloride. The GC separates these volatile components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. This analysis is crucial for understanding the side reactions that may occur during the synthesis and for optimizing the reaction conditions to minimize the formation of impurities.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in chemical research, providing fundamental information about the elemental composition of a synthesized compound. This analytical method is crucial for validating the empirical formula of a newly created molecule, such as this compound. The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

The experimentally determined percentages of these elements are then compared against the theoretical values calculated from the presumed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the proposed structure and purity of the compound. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₅H₆ClIN₂.

The molecular weight of C₅H₆ClIN₂ is calculated as follows:

Carbon (C): 5 × 12.011 g/mol = 60.055 g/mol

Hydrogen (H): 6 × 1.008 g/mol = 6.048 g/mol

Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol

Iodine (I): 1 × 126.90 g/mol = 126.90 g/mol

Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

The total molecular weight is the sum of these values, which is 256.47 g/mol . From this, the theoretical percentage of each element can be determined.

Below is a data table summarizing the theoretical elemental composition of this compound. In a research setting, these values would be compared with the results obtained from an elemental analyzer.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 23.42 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.36 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.82 |

| Iodine | I | 126.90 | 1 | 126.90 | 49.48 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.92 |

| Total | | | | 256.47 | 100.00 |

The congruence of experimental findings with the theoretical percentages detailed in Table 1 would serve to validate the empirical formula of the synthesized this compound, confirming the successful incorporation of each constituent element in the correct ratios. Any significant deviation from these theoretical values might suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Academic Research Applications and Future Directions in Chemical Sciences

Role as a Versatile Synthetic Building Block

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into the synthesis of more complex compounds. nsf.gov 1-(2-chloroethyl)-4-iodo-1H-imidazole is a prime example of such a scaffold, offering multiple points for chemical modification. The imidazole (B134444) core itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. ijpsjournal.comlifechemicals.comnih.govbiomedpharmajournal.org The presence of the reactive chloroethyl and iodo substituents further enhances its utility.

The unique structural features of this compound make it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. The chloroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups or the formation of larger ring systems. Simultaneously, the iodo group is amenable to a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

For instance, the chloroethyl side chain can be used to construct fused bicyclic or tricyclic imidazole derivatives through intramolecular cyclization reactions. By reacting the chloroethyl group with a suitable nucleophile that is tethered to another part of the molecule, complex ring systems can be assembled in a single step. Furthermore, the iodo group provides a handle for introducing aryl, alkyl, or alkynyl substituents at the 4-position of the imidazole ring, significantly increasing the molecular diversity that can be achieved from this single precursor. The imidazole ring itself can be a key component in the synthesis of various larger heterocyclic structures. rsc.orgnih.govrsc.orgorganic-chemistry.orgresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Products |

| N-1 Position | Further Alkylation/Arylation | Quaternary Imidazolium (B1220033) Salts |

| Chloroethyl Group | Nucleophilic Substitution | Ethers, Amines, Thioethers |

| Iodo Group | Cross-Coupling Reactions | Arylated, Alkylated, Alkynylated Imidazoles |

| Imidazole Ring | Cyclization Reactions | Fused Heterocyclic Systems |

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a cellular or biochemical context. nih.govscispace.com The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of such probes.

The chloroethyl group can act as a reactive handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating the target protein. The iodo group can be utilized to introduce functionalities that enhance the binding affinity and selectivity of the probe for its target. Moreover, the imidazole core can mimic the side chain of the amino acid histidine, enabling the probe to interact with the active sites of certain enzymes. ijpsjournal.com

For example, a fluorescent probe could be synthesized by reacting the chloroethyl group with a fluorescent amine. The resulting molecule could then be further modified at the iodo position to optimize its binding to a specific protein of interest. Such probes are invaluable tools in fundamental biological research, helping to elucidate the roles of different proteins in cellular processes.

Contributions to Materials Science Research

The unique electronic and structural properties of the imidazole ring, combined with the reactive handles provided by the chloroethyl and iodo substituents, position this compound as a promising precursor for the development of advanced materials with novel functionalities.

Recent research has highlighted the potential of imidazole and its derivatives as additives in perovskite solar cells (PSCs) to enhance their efficiency and long-term stability. researchgate.netmdpi.comrsc.org Perovskite materials are a promising class of semiconductors for next-generation solar cells, but their performance can be limited by defects in the crystal structure.

Imidazole-based compounds can passivate these defects by coordinating with the lead ions in the perovskite lattice, thereby reducing non-radiative recombination and improving the open-circuit voltage of the solar cell. mdpi.comupubscience.com The presence of the iodo group in this compound could be particularly advantageous, as it may facilitate stronger interactions with the iodide-based perovskite material. Furthermore, the chloroethyl group could serve as a point of attachment for polymerization or grafting onto other components of the solar cell, leading to more robust and stable devices. The introduction of imidazole derivatives has been shown to improve the photovoltaic performances and stability of hybrid perovskite solar cells. upubscience.com

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netkyoto-u.ac.jp These materials have garnered significant attention due to their high porosity and tunable properties, with potential applications in gas storage, separation, and catalysis. researchgate.net

The imidazole moiety is a common building block in the synthesis of MOFs, as its nitrogen atoms can readily coordinate to metal centers. bohrium.comnih.govresearchgate.net this compound offers several features that make it an attractive ligand for the construction of novel MOFs. The imidazole ring can act as a bridging ligand, connecting multiple metal centers to form a porous framework. The iodo and chloroethyl groups can be used to functionalize the pores of the MOF, introducing specific chemical properties or reactive sites. For example, the iodo group could serve as a site for post-synthetic modification, allowing for the introduction of catalytic or recognition elements within the MOF structure.

Table 2: Potential Roles of this compound in MOF Synthesis

| Component | Function |

| Imidazole Ring | Bridging Ligand, Coordination Site |

| Iodo Group | Post-Synthetic Modification Site, Functionalization of Pores |

| Chloroethyl Group | Covalent Grafting to Supports, Cross-linking of Frameworks |

The imidazole scaffold is a key component in many catalytic systems, both in nature and in synthetic chemistry. The imidazole-derived N-heterocyclic carbenes (NHCs) are a class of powerful ligands for transition metal catalysts, enabling a wide range of organic transformations. lifechemicals.com

This compound can serve as a precursor for the synthesis of novel NHC ligands. The N-1 position can be further alkylated or arylated, and the resulting imidazolium salt can be deprotonated to generate the corresponding NHC. The presence of the iodo and chloroethyl groups on the imidazole backbone allows for the fine-tuning of the steric and electronic properties of the NHC ligand, which in turn can influence the activity and selectivity of the metal catalyst. For instance, the iodo group could be used to anchor the catalyst to a solid support, facilitating its recovery and reuse. The development of new catalytic systems based on functionalized imidazoles is an active area of research. researchgate.netacs.org

Fundamental Contributions to Heterocyclic and Organometallic Chemistry

The structural attributes of "this compound" make it a valuable scaffold for fundamental studies in chemistry. The interplay between the two distinct reactive centers—the chloroethyl group at the N1 position and the iodine atom at the C4 position—allows for a systematic investigation of new reaction pathways and the synthesis of novel molecular architectures.

The presence of two orthogonal reactive sites on the imidazole ring of "this compound" is a key feature that enables the exploration of novel synthetic transformations. The chloroethyl group can act as an electrophile in nucleophilic substitution reactions, providing a pathway for the introduction of various functional groups. This reactivity is analogous to that of other chloroethyl-substituted heterocycles, which are known to be precursors for a range of biologically active molecules. For instance, the chloroethyl moiety can undergo reactions with amines, thiols, and other nucleophiles to generate a library of derivatives with diverse properties.

Furthermore, the chloroethyl group can participate in intramolecular reactions. Depending on the conditions and the presence of other functional groups, cyclization reactions could be induced, leading to the formation of fused heterocyclic systems. Mechanistic studies on the N-alkylation of imidazoles have shown that the process can be complex, with factors such as the nature of the alkylating agent, the solvent, and the presence of substituents on the imidazole ring influencing the regioselectivity and reaction kinetics. otago.ac.nz

The iodine atom at the 4-position of the imidazole ring serves as a versatile handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings would allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position. chemicalbook.comnih.gov The ability to perform these reactions selectively in the presence of the chloroethyl group (or a derivative thereof) would provide access to a wide array of novel, highly functionalized imidazole derivatives.

A hypothetical reaction scheme illustrating the sequential functionalization of "this compound" is presented below:

| Step | Reactant | Catalyst/Reagent | Product |

| 1 | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(2-chloroethyl)-4-aryl-1H-imidazole |

| 2 | Secondary amine | K₂CO₃, DMF | 1-(2-(dialkylamino)ethyl)-4-aryl-1H-imidazole |

This table represents a hypothetical reaction sequence to illustrate the potential synthetic utility of the target compound.

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov The ability to readily modify the "this compound" core at two distinct positions provides a powerful tool for expanding the chemical space of imidazole derivatives. The systematic variation of substituents at both the N1 and C4 positions allows for the fine-tuning of the molecule's steric and electronic properties.

The application of cross-coupling reactions at the C4-iodo position is particularly significant for generating molecular diversity. A wide range of commercially available boronic acids, organostannanes, and other organometallic reagents can be employed to introduce a vast array of functionalities. nih.govnih.gov This approach can be used to construct libraries of novel imidazole-containing compounds for screening in various biological assays or for the development of new materials with tailored properties.

The chloroethyl group, in addition to being a site for nucleophilic substitution, can be transformed into other functional groups. For example, elimination reactions could yield a vinyl group, which could then participate in polymerization or other addition reactions. The combination of these transformations at both reactive sites of "this compound" offers a robust platform for the generation of new chemical entities with potential applications in various fields of chemical science.

Methodological Advancements in Synthesis and Characterization

The study of complex molecules like "this compound" not only contributes to our understanding of fundamental chemistry but also drives the development of new and improved experimental and theoretical methods.

There is a continuous effort in the chemical community to develop synthetic methods that are more efficient, cost-effective, and environmentally friendly. researchgate.net The synthesis of functionalized imidazoles is an active area of research where green chemistry principles are increasingly being applied. bohrium.comdoaj.org Future research on "this compound" would likely focus on developing sustainable synthetic routes.

This could involve the use of:

Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates and improve energy efficiency. bohrium.com

Catalytic Methods: Employing highly efficient and recyclable catalysts, including heterogeneous catalysts, to minimize waste and simplify product purification. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel to reduce the number of work-up and purification steps.

The development of such protocols for the synthesis of "this compound" and its derivatives would be a significant contribution to the field of sustainable organic synthesis.

The unambiguous characterization of complex organic molecules is crucial for understanding their structure and reactivity. Advanced spectroscopic techniques are indispensable tools for this purpose. unizar-csic.es For a molecule like "this compound," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be essential for assigning all the proton and carbon signals and confirming the connectivity of the atoms. numberanalytics.com

In addition to experimental methods, computational chemistry has become an increasingly powerful tool for studying molecular properties. tandfonline.com Density Functional Theory (DFT) calculations can be used to:

Predict the ground-state geometry and electronic structure of the molecule. researchgate.net

Simulate vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental data. researchgate.net

Calculate molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. tandfonline.com

Model reaction pathways and transition states to gain insight into reaction mechanisms.

A comparison of experimental and computationally predicted spectroscopic data for a hypothetical derivative is shown below:

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (δ, ppm) | 7.5 (s, 1H), 7.2 (s, 1H), 4.3 (t, 2H), 3.8 (t, 2H) | 7.6 (s, 1H), 7.3 (s, 1H), 4.4 (t, 2H), 3.9 (t, 2H) |

| ¹³C NMR (δ, ppm) | 138, 125, 85, 50, 42 | 137, 126, 84, 51, 43 |

| IR (ν, cm⁻¹) | 3100, 1550, 1200, 750 | 3110, 1545, 1210, 755 |

This table presents hypothetical data to illustrate the synergy between experimental and computational techniques.

The synergy between advanced spectroscopic techniques and high-level computational methods will be crucial for elucidating the intricate details of the structure, properties, and reactivity of "this compound" and other complex heterocyclic molecules. semi.ac.cn

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-chloroethyl)-4-iodo-1H-imidazole, and how can reaction conditions be optimized to improve yield?

- Synthesis Strategy : A typical approach involves alkylation of 4-iodo-1H-imidazole with 2-chloroethyl bromide or a similar electrophilic agent under basic conditions (e.g., K₂CO₃ in DMF). Cyclization reactions using α-halo ketones or aldehydes may also form the imidazole core .

- Optimization : Catalyst selection is critical. For example, Raney nickel avoids dehalogenation side reactions observed with palladium on carbon (Pd/C) during hydrogenation steps . Temperature control (45°C) and solvent choice (ethanol/water mixtures) enhance intermediate stability and yield .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

- Structural Confirmation : Use NMR (¹H, ¹³C) to identify substituent positions (e.g., iodine at C4, chloroethyl at N1). IR spectroscopy verifies functional groups, while X-ray crystallography provides definitive stereochemical data .

- Purity Analysis : LC-MS and HPLC monitor reaction progress and purity (>98% by COA). Elemental analysis validates empirical formulas .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Properties :

- Molecular weight: ~333.46 g/mol (calculated).

- Solubility: Likely polar aprotic solvents (DMF, DMSO) due to halogen substituents.

- Stability: Sensitive to moisture and light; store at RT in inert atmospheres .

Q. What preliminary biological activities are associated with this compound?

- Mechanistic Insights : The chloroethyl group may act as an alkylating agent, disrupting DNA replication in cancer cells. Imidazole derivatives often inhibit enzymes like cytochrome P450 or xanthine oxidase .

- Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) and enzyme inhibition using fluorometric kits .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methods : Molecular docking (AutoDock Vina) and MD simulations model binding to targets like DNA topoisomerase II or kinases. Substituent effects (e.g., iodine's van der Waals interactions) are analyzed using scoring functions .

- Validation : Compare docking poses with crystallographic data from analogous imidazole-drug complexes (e.g., econazole) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Yield Discrepancies : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture-driven side reactions. Use DoE (Design of Experiments) to identify critical variables (e.g., stoichiometry, solvent polarity) .

- Biological Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. How does modifying substituents (e.g., replacing iodine with bromine) affect the compound's reactivity and bioactivity?

- SAR Studies : Synthesize analogs (e.g., 4-bromo derivatives) and compare alkylation efficiency (via HPLC kinetics) and cytotoxicity (IC₅₀ values). Halogen size/electronegativity impacts DNA crosslinking efficiency .

- Tools : Hammett plots correlate substituent electronic effects with reaction rates .

Q. What degradation pathways occur under varying storage conditions, and how can stability be enhanced?

- Degradation Analysis : Accelerated stability studies (40°C/75% RH) with LC-MS identify hydrolytic or oxidative byproducts (e.g., dehalogenation). Iodine substituents are prone to photodegradation .

- Stabilization : Lyophilization or amber glass vials reduce light/moisture exposure. Antioxidants (e.g., BHT) may prevent radical-mediated degradation .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert gas purging to minimize hydrolysis of the chloroethyl group .

- Biological Testing : Include positive controls (e.g., chlorambucil for alkylation activity) and validate dose-response curves across multiple replicates .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.